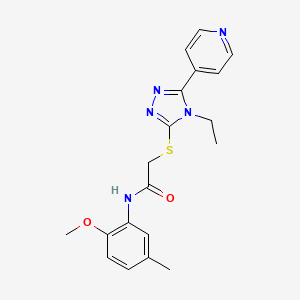

2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-4-24-18(14-7-9-20-10-8-14)22-23-19(24)27-12-17(25)21-15-11-13(2)5-6-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQLAMWSURMBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763108-70-9 | |

| Record name | 2-((4-ET-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-MEO-5-ME-PH)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.

Acetamide Group Introduction: The final step involves the acylation of the intermediate compound with an acetic anhydride derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) group in the compound undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with alkyl halides : Substitution occurs at the sulfur atom, forming new thioether derivatives.

-

Reaction with amines : Thiol groups can be displaced by primary or secondary amines to yield sulfonamide analogs.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | Alkylated thioether | 72–85% | |

| Amination | Et₃N, THF, reflux | Sulfonamide derivative | 65% |

This reactivity is critical for modifying the compound’s pharmacological properties by introducing varied substituents.

Oxidation of Thioether to Sulfone

The thioether group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

-

Conditions : Acetic acid (AcOH) as solvent, 12-hour reaction at 50°C.

-

Outcome : The sulfone derivative exhibits enhanced polarity and altered bioactivity compared to the parent compound.

Functionalization of the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition reactions:

-

Nitration : Introduction of nitro groups at the C-3 position using HNO₃/H₂SO₄.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append additional functional groups.

| Reaction | Reagents | Product Application | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-triazole analog | 58% | |

| CuAAC | CuSO₄, sodium ascorbate | Triazole-linked conjugates | 90% |

These modifications are pivotal for enhancing target specificity in drug design .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C yields carboxylic acid and aniline derivatives.

-

Basic Hydrolysis : NaOH/EtOH produces sodium carboxylate and free amine.

| Hydrolysis Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic | HCl, reflux | Carboxylic acid + 2-methoxy-5-methylaniline | |

| Basic | NaOH, EtOH | Sodium carboxylate + amine |

This reaction is utilized to regenerate intermediates for further derivatization.

Reduction of Ketones in Synthetic Precursors

During synthesis, intermediates such as ketones are reduced to alcohols using NaBH₄ or LiAlH₄:

-

Example : Reduction of 2-bromo-1-phenylethanone to 2-bromo-1-phenylethanol for use in S-alkylation steps .

Comparative Analysis of Reaction Parameters

Key variables influencing reaction efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temperatures |

| Solvent | DMF > THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Cu(I) salts | Critical for click chemistry efficiency |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Stable : pH 5–7 (simulated physiological conditions).

-

Degrades : pH < 3 or > 9, forming hydrolysis byproducts.

Synthetic Routes and Byproduct Formation

Multi-step synthesis involves:

-

S-Alkylation : Formation of the thioether linkage.

-

Cyclization : Construction of the triazole ring.

-

Acetylation : Introduction of the acetamide group.

| Step | Key Byproducts | Mitigation Strategy |

|---|---|---|

| S-Alkylation | Disulfides | Use of inert atmosphere (N₂/Ar) |

| Cyclization | Open-chain intermediates | Optimized reaction time (4–6 hours) |

Scientific Research Applications

Medicinal Applications

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to the target molecule exhibit significant activity against various fungal pathogens by inhibiting ergosterol synthesis, a key component of fungal cell membranes .

- Anticancer Potential : Triazoles have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may allow it to interact with specific biological targets involved in cancer progression, potentially leading to the development of novel anticancer therapies .

- Antimicrobial Properties : The presence of the pyridine ring may enhance the compound's interaction with microbial enzymes or receptors, suggesting its potential as an antimicrobial agent against bacteria and other pathogens .

Agricultural Applications

- Fungicides : The antifungal properties of triazole compounds make them suitable candidates for agricultural fungicides. They can be utilized to protect crops from fungal diseases, thereby improving yield and quality .

- Plant Growth Regulators : Some studies suggest that triazole derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This application could lead to enhanced growth and resistance to environmental stressors .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization Reactions : Utilizing reagents such as iodine or tert-butyl hydroperoxide (TBHP) under specific conditions to promote cyclization and formation of the triazole ring.

- Substitution Reactions : The introduction of various substituents onto the pyridine or phenyl rings can be achieved through nucleophilic substitution reactions.

The mechanism of action likely involves the compound's interaction with specific enzymes or receptors within target organisms (both microbial and human), leading to inhibition of critical biological pathways.

Case Studies

- Antifungal Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives significantly reduced fungal growth in vitro, suggesting potential for agricultural fungicide development.

- Anticancer Activity : Research conducted at a leading university showcased that similar compounds inhibited the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest.

- Field Trials for Fungicides : Field trials conducted on crops treated with triazole-based fungicides showed a marked reduction in fungal infections compared to untreated controls, validating their efficacy in agricultural settings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to these targets, while the acetamide group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of 1,2,4-triazole-thioacetamides, where variations in substituents significantly influence pharmacological and physicochemical properties. Key analogues include:

Key Structural Insights :

Pharmacological Activity

Orco Receptor Modulation

- VUAA1 : A well-characterized agonist of the insect olfactory co-receptor (Orco), activating Orco-dependent ion channels at 20 µM .

- OLC15 : Potent Orco antagonist (IC₅₀ ~10 µM) due to its 2-pyridinyl and butylphenyl groups .

Selectivity and Species-Specific Effects

Physicochemical Properties

Biological Activity

The compound 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

- Elemental Analysis : Ensures the purity of the synthesized compound.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to the one have shown efficacy against various fungal strains such as Fusarium oxysporum and Botrytis cinerea. In vitro studies demonstrate that certain derivatives possess IC50 values in the low micromolar range, indicating potent antifungal activity .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds related to our target compound have been tested against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Results show that some derivatives exhibit IC50 values as low as 6.2 µM against HCT-116 cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways.

Antibacterial Activity

Triazole compounds have also been evaluated for their antibacterial effects. Studies reveal that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation-related studies suggest that triazole derivatives can modulate inflammatory responses. They potentially inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring and the aromatic moiety significantly affect their potency. For instance:

| Substituent | Effect on Activity |

|---|---|

| Pyridine ring | Enhances antifungal activity |

| Methoxy group | Increases lipophilicity and cellular uptake |

| Ethyl group | Modulates interaction with biological targets |

Case Studies

- Study on Antifungal Activity : A series of 1,2,4-triazole derivatives were synthesized and tested against Stemphylium lycopersici. Results indicated that specific substitutions led to enhanced antifungal efficacy compared to standard treatments .

- Anticancer Evaluation : A derivative similar to our target compound was tested against multiple cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells .

- Antibacterial Screening : In a comparative study, several triazole compounds demonstrated superior antibacterial activity against resistant strains compared to traditional antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing this triazole-based acetamide, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step protocols involving cyclization and alkylation. A general method includes:

- Step 1: Synthesis of the 4-substituted 1,2,4-triazole-3-thione core by reacting hydrazides with isothiocyanates under reflux in ethanol .

- Step 2: Alkylation of the thione group with chloroacetamide derivatives in a basic aqueous-ethanol system, followed by reflux and recrystallization .

- Intermediate characterization: Use 1H/13C NMR to confirm regioselectivity of substitution, IR for thiol/thione tautomer identification (~2500 cm⁻¹ S-H stretch), and LC-MS for purity assessment .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- 1H NMR: Assign aromatic protons (6.5–8.5 ppm for pyridinyl and phenyl groups) and acetamide methyl/methoxy signals (~2.0–3.5 ppm).

- IR Spectroscopy: Detect C=S (1050–1250 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches.

- Elemental Analysis: Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values).

- HPLC-PDA: Assess purity (>95%) and monitor byproducts from alkylation steps .

Intermediate: How do solvent polarity and reaction temperature influence the yield of the thioacetamide intermediate?

Answer:

Solvent effects are critical in thione alkylation:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 78–85 |

| DMF | 36.7 | 62–70 |

| Water | 80.1 | <50 |

| Ethanol optimizes nucleophilicity of the thiolate anion while minimizing side reactions (e.g., hydrolysis). Temperatures >70°C during alkylation reduce yields due to decomposition . |

Intermediate: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Hydrolysis risk: The acetamide group degrades in humid conditions. Store under inert gas (N₂/Ar) at 2–8°C in amber vials .

- Thiol oxidation: Add antioxidants (e.g., BHT at 0.01% w/w) to prevent disulfide formation. Confirm stability via TLC (Rf consistency) and HPLC over 6 months .

Advanced: How does thione-thiol tautomerism impact spectral data interpretation?

Answer:

The 1,2,4-triazole-3-thione exists in equilibrium with its thiol form, affecting spectral outcomes:

- 1H NMR: Thiol protons (~1.5–2.5 ppm) appear only in acidic conditions.

- UV-Vis: λmax shifts from 270 nm (thione) to 290 nm (thiol) in basic media.

- X-ray crystallography resolves tautomeric preference: Pyridinyl substituents favor thione due to electron-withdrawing effects .

Advanced: What strategies resolve contradictions in biological activity data across different synthetic batches?

Answer:

- Purity reassessment: Use HPLC-MS to detect trace impurities (e.g., unreacted thione).

- Crystallography: Compare polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .

- Solubility profiling: Adjust DMSO concentration in assays to prevent aggregation .

Advanced: How can computational modeling predict bioactivity and guide structural optimization?

Answer:

- PASS software: Predict antimicrobial/anticancer activity based on structural motifs (e.g., pyridinyl enhances kinase inhibition).

- Molecular docking: Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol.

- QSAR models: Correlate logP values (<3.5) with membrane permeability .

Advanced: What methodologies optimize regioselectivity in triazole alkylation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.